(2E)-3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is an organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 6-methyl-2-aminobenzoxazole under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with cinnamic acid derivatives to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Fluconazole Related Compounds: Compounds structurally related to fluconazole, used as pharmaceutical standards.
Uniqueness
(2E)-3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is unique due to its combination of a chlorophenyl group and a benzoxazole moiety, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-2-12-20-21(14-15)28-23(26-20)17-6-10-19(11-7-17)25-22(27)13-5-16-3-8-18(24)9-4-16/h2-14H,1H3,(H,25,27)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCSKQLUKFVAIS-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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